molecular formula C8H16O2 B1619943 Methyl 5-methylhexanoate CAS No. 2177-83-5

Methyl 5-methylhexanoate

Cat. No.: B1619943
CAS No.: 2177-83-5
M. Wt: 144.21 g/mol
InChI Key: VMHVFMBDCWCBHO-UHFFFAOYSA-N
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Description

Methyl 5-methylhexanoate: is an organic compound with the molecular formula C8H16O2 . It is a methyl ester derivative of 5-methylhexanoic acid. This compound is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Methyl 5-methylhexanoate can be synthesized through the esterification of 5-methylhexanoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions often involve heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure maximum yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Transesterification: Alcohols, acid or base catalysts.

Major Products

Scientific Research Applications

Methyl 5-methylhexanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as a flavoring agent and in the production of fragrances.

Mechanism of Action

The mechanism of action of methyl 5-methylhexanoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways. The ester functional group allows it to participate in hydrolysis and transesterification reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl hexanoate: Similar in structure but lacks the methyl group at the fifth position.

    Ethyl hexanoate: An ester of hexanoic acid with ethanol instead of methanol.

    Propyl hexanoate: An ester of hexanoic acid with propanol.

Uniqueness: : Methyl 5-methylhexanoate is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and physical properties. This structural difference can affect its boiling point, solubility, and interaction with other molecules .

Properties

IUPAC Name

methyl 5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)5-4-6-8(9)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHVFMBDCWCBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334185
Record name Methyl 5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-83-5
Record name Hexanoic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methylhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The 5-methyl-caproic acid (30 g) was treated with methanol (600 ml) and sulfuric acid (3 ml), and thus methyl 5-methylcaproate was obtained. Yield: 27 g (81%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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